2-(4-bromophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
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Overview
Description
2-(4-bromophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the reaction of 4-bromophenol with 2-methyl-2-bromopropanamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 5-methyl-1,2-oxazole-3-carboxylic acid under similar conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the biological activities of oxazole derivatives and their interactions with various biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
2-(4-bromophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxazole derivatives. Its combination of a bromophenoxy group and a methyl-oxazole moiety makes it a valuable compound for studying the structure-activity relationships of oxazole derivatives .
Properties
IUPAC Name |
2-(4-bromophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-9-8-12(17-20-9)16-13(18)14(2,3)19-11-6-4-10(15)5-7-11/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGDEGQGNYDRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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